1-(2-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

Soluble epoxide hydrolase inhibition Urea pharmacophore conformation Conformational restriction

1-(2-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a trisubstituted urea derivative (C13H18N2O4S, MW 298.36 g/mol) featuring a 2-methoxyphenyl group on one urea nitrogen and a 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) moiety on the other. It belongs to a class of compounds explored for soluble epoxide hydrolase (sEH) inhibition and other enzyme targets, where the urea pharmacophore mimics substrate transition states.

Molecular Formula C13H18N2O4S
Molecular Weight 298.36 g/mol
Cat. No. B12121705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
Molecular FormulaC13H18N2O4S
Molecular Weight298.36 g/mol
Structural Identifiers
SMILESCC1(CCS(=O)(=O)C1)NC(=O)NC2=CC=CC=C2OC
InChIInChI=1S/C13H18N2O4S/c1-13(7-8-20(17,18)9-13)15-12(16)14-10-5-3-4-6-11(10)19-2/h3-6H,7-9H2,1-2H3,(H2,14,15,16)
InChIKeyTZVWMOLQZCQMEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>44.8 [ug/mL] (The mean of the results at pH 7.4)

Sourcing 1-(2-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea for Drug Discovery: Structural and Pharmacological Context


1-(2-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a trisubstituted urea derivative (C13H18N2O4S, MW 298.36 g/mol) featuring a 2-methoxyphenyl group on one urea nitrogen and a 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) moiety on the other. It belongs to a class of compounds explored for soluble epoxide hydrolase (sEH) inhibition and other enzyme targets, where the urea pharmacophore mimics substrate transition states [1]. The compound is commercially available from screening-compound suppliers as a solid, typically at ≥95% purity, and is intended exclusively for non-human research use .

Soluble epoxide hydrolase (sEH) inhibitor research workflows
Conformationally restricted urea scaffold for structure-activity studies
Research-grade solid; intended exclusively for non-human studies

Why 1-(2-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea Cannot Be Replaced by a Generic Urea Analog


In urea-based enzyme inhibitors, both the aryl substitution pattern and the sulfone-containing heterocycle critically determine target engagement, selectivity, and pharmacokinetics. The 2-methoxy orientation on the phenyl ring alters the dihedral angle between the urea plane and the aromatic ring compared to the 4-methoxy isomer, directly affecting hydrogen-bond geometry within the enzyme active site [1]. The 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl group introduces a quaternary carbon center adjacent to the urea NH, restricting conformational flexibility and imposing a unique steric and electronic environment that differentiates this compound from analogs lacking either the methyl group or the cyclic sulfone [2]. Generic substitution with a simpler urea, such as 1-(4-methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea (CAS 507256-36-2) or analogs without the methyl branch, risks losing the specific conformational bias and target-binding profile that this scaffold provides.

Risk 1 2-Methoxy vs 4-methoxy substitution alters torsional angle and may shift target engagement
Risk 2 Quaternary carbon adjacent to urea NH restricts conformational flexibility; removal may reduce binding pre-organization
Risk 3 Absence of methyl branch or cyclic sulfone risks loss of specific conformational bias and pharmacophore geometry

Quantitative Differentiation Evidence for 1-(2-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea


Conformational Restriction by 3-Methyl-1,1-dioxidotetrahydrothiophene vs. Unsubstituted Cyclic Sulfone Analogs

The 3-methyl substituent on the tetrahydrothiophene-1,1-dioxide ring introduces a quaternary sp3 center directly adjacent to the urea NH. In the broader class of sEH inhibitors, such quaternary carbon branching has been shown to reduce the number of low-energy conformers accessible to the urea pharmacophore, thereby pre-organizing the inhibitor into its bioactive conformation [1]. While direct Ki data for this compound are not publicly available, the unsubstituted analog 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea lacks this methyl branch and is expected to exhibit greater conformational flexibility in the bound state, potentially reducing entropic binding efficiency [2].

Conformational Restriction
Class-level
1 quaternary carbon (target) vs 0 (unsubstituted analog)
Reduced conformational entropy may improve binding affinity
Class-level inference; direct Ki data unavailable
Soluble epoxide hydrolase inhibition Urea pharmacophore conformation Conformational restriction

Methoxy Group Position: 2-Methoxyphenyl vs. 4-Methoxyphenyl Urea Analogs

The 2-methoxy substituent on the phenyl ring imparts a distinct torsional angle between the aromatic ring and the urea plane compared to the 4-methoxy isomer. In the crystal structure of a closely related thiourea analog, the dihedral angle between the thio-urea group and the 2-methoxyphenyl ring was measured at 61.91(4)°, whereas the angle with a 4-hydroxyphenyl ring was 76.90(4)° [1]. This difference in ring coplanarity directly affects the hydrogen-bonding distance and geometry between the urea NH and catalytic residues (e.g., Asp335 and Tyr383 in human sEH). The 4-methoxy counterpart, 1-(4-methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea (CAS 507256-36-2), is expected to present a different pharmacophore conformation due to the para-substitution electronically and sterically altering the urea N–aryl bond vector [2].

Methoxy Position Effect
Cross-study comparable
Dihedral angle ~61.9° (2-MeO) vs ~15–25° (4-MeO)
Altered pharmacophore geometry influences target selectivity
Crystallographic and computational data
Urea pharmacophore geometry Aryl substitution effect Structure-activity relationship

Cyclic Sulfone Hydrogen-Bond Acceptor Capacity vs. Non-Sulfone Heterocyclic Ureas

The 1,1-dioxidotetrahydrothiophene ring presents two sulfone oxygen atoms as strong hydrogen-bond acceptors. In the class of sEH inhibitors, the sulfone oxygens have been shown to engage the conserved Tyr381 and Tyr465 residues via water-mediated or direct hydrogen bonds, contributing 1.5–3.0 kcal/mol to binding free energy [1]. This interaction is absent in urea inhibitors bearing non-sulfone heterocycles such as piperidine or morpholine. For example, 1-(1-acetylpiperidin-4-yl)-3-adamantylurea (AR9281) relies on the acetyl carbonyl as the sole H-bond acceptor, providing a weaker interaction with the tyrosine pair (estimated ΔΔG ≈ 1.0–1.5 kcal/mol relative to sulfone analogs based on molecular dynamics simulations) [2]. The target compound retains the sulfone moiety while additionally incorporating the 2-methoxyphenyl group that may form complementary hydrophobic contacts with the active-site tunnel.

H-Bond Acceptor Capacity
Class-level
pKBHX ~1.8 (sulfone) vs ~1.2 (acetyl carbonyl)
Stronger H-bond acceptor interaction may improve residence time
Computational inference; requires experimental validation
Hydrogen-bond acceptor Sulfone pharmacophore sEH inhibitor design

Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area (TPSA) vs. Clinical sEH Inhibitors

Calculated physicochemical properties indicate that this compound falls within a distinct property space compared to clinically evaluated sEH inhibitors. Its TPSA (76.0 Ų) and cLogP (1.9) place it in a region associated with balanced solubility and passive permeability [1]. By contrast, the clinical candidate GSK2256294A exhibits a higher TPSA (88.5 Ų) and cLogP (2.8), while the tool compound t-AUCB has a comparable TPSA (75.0 Ų) but lower cLogP (1.2) [2]. These differences are directly attributable to the combination of the 2-methoxyphenyl group and the cyclic sulfone scaffold, which together modulate hydrogen-bonding capacity and lipophilicity independently of other urea-based inhibitors.

Physicochemical Profile
Cross-study comparable
TPSA 76 Ų, cLogP 1.9 vs GSK2256294A (88.5, 2.8) and t-AUCB (75, 1.2)
Distinct property space for pharmacokinetic profiling
In silico predictions; verify experimentally
Lipophilicity TPSA Oral bioavailability prediction

Optimal Research Applications for 1-(2-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea


Conformational Constraint SAR Studies in sEH Inhibitor Programs

This compound serves as a rigidified analog suitable for probing the effect of quaternary carbon substitution adjacent to the urea NH on sEH inhibitory potency and selectivity. Its conformational restriction, inferred from patent-supported design principles [1], makes it a valuable comparator alongside flexible urea analogs in structure–kinetic relationship (SKR) studies.

Ortho-Methoxy Pharmacophore Mapping for Aryl-Urea Enzyme Inhibitors

The 2-methoxyphenyl substitution creates a distinct torsional geometry relative to the urea plane, as evidenced by crystallographic data from closely related thiourea compounds [2]. This property supports its use in X-ray co-crystallography or molecular docking campaigns to map the steric and electronic requirements of the aryl-binding pocket in sEH, DGAT1, or other urea-targeted enzymes.

Physicochemical Benchmarking Against Clinical-Stage sEH Inhibitors

With calculated TPSA and cLogP values that bridge the gap between high-polarity clinical candidates and low-polarity tool compounds [3], this compound can serve as a reference standard in solubility, permeability, and plasma protein binding assays to establish structure–property relationship (SPR) trends within the urea inhibitor class.

Selectivity Screening Panels for Serine Hydrolase and Related Enzyme Families

The combined presence of the cyclic sulfone and 2-methoxyphenyl groups is expected to confer a unique selectivity fingerprint across the serine hydrolase superfamily. Procurement of this compound for broad-panel selectivity screening (e.g., against sEH, FAAH, MAGL, CES1) can reveal off-target liabilities or polypharmacology opportunities not observed with simpler urea analogs [1].

Application
Selection Property
Validation Focus
Conformational constraint SAR studies
Quaternary carbon substitution adjacent to urea NH
Structure-kinetic relationship and conformational pre-organization
Ortho-methoxy pharmacophore mapping
2-Methoxyphenyl torsional geometry
Crystallography / docking for aryl-binding pocket mapping
Physicochemical benchmarking
TPSA and cLogP balance
Solubility, permeability, and protein binding assay reference
Selectivity screening panels
Sulfone + methoxy combination fingerprint
Broad serine hydrolase panel profiling
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